molecular formula C17H23FN2O2 B11078426 1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one

Cat. No.: B11078426
M. Wt: 306.37 g/mol
InChI Key: ZBYXAQUIWWKMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the butan-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-[4-(4-Carboxy-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one.

    Reduction: 1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural features. The piperazine ring is known to interact with neurotransmitter receptors, while the acetyl and fluoro groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Acetylphenyl)piperazin-1-yl]butan-1-one: Lacks the fluoro and methyl groups.

    1-[4-(4-Fluoro-2-methylphenyl)piperazin-1-yl]butan-1-one: Lacks the acetyl group.

    1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]hexan-1-one: Has a longer alkyl chain.

Uniqueness

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one is unique due to the combination of its substituents

Properties

Molecular Formula

C17H23FN2O2

Molecular Weight

306.37 g/mol

IUPAC Name

1-[4-(4-acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C17H23FN2O2/c1-4-5-17(22)20-8-6-19(7-9-20)16-10-12(2)14(13(3)21)11-15(16)18/h10-11H,4-9H2,1-3H3

InChI Key

ZBYXAQUIWWKMOB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.